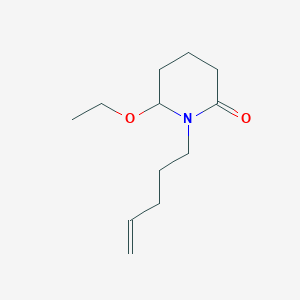

2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI)

Description

Properties

IUPAC Name |

6-ethoxy-1-pent-4-enylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-3-5-6-10-13-11(14)8-7-9-12(13)15-4-2/h3,12H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNAXXMVFZXFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC(=O)N1CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Piperidinone Core Formation

The piperidinone ring is typically constructed via cyclization reactions that combine acyclic precursors into the six-membered lactam structure. A prominent method involves [5 + 1] heterocyclization , as demonstrated in organophotocatalyzed syntheses of 2-piperidinones . In this approach, α,β-unsaturated carbonyl compounds react with ammonium persulfate under visible light irradiation, facilitated by a photocatalyst such as eosin Y. For 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) , this strategy could involve a δ,ε-unsaturated ketone precursor bearing ethoxy and 4-pentenyl groups.

For example, a hypothetical synthesis might employ 5-hexen-2-one modified with an ethoxy group at the ε-position and a 4-pentenyl chain at the α-position. Under blue light (450 nm) and catalytic eosin Y, the unsaturated ketone would undergo radical-mediated cyclization with ammonium persulfate as the nitrogen source . This method offers mild conditions (room temperature, 24 hours) and avoids toxic metals, aligning with green chemistry principles. Challenges include ensuring regioselectivity for the 6-ethoxy substituent and preventing premature oxidation of the 4-pentenyl group.

Acid-Catalyzed Condensation and Acylation

Acid-catalyzed condensations between 4-piperidone derivatives and aldehydes or ketones provide another route to functionalized piperidinones. In a study targeting antitumor agents, 3,5-dibenzylidenepiperidin-4-ones were synthesized via HCl gas-mediated condensation of 4-piperidone with aryl aldehydes, followed by acylation with dichloroacetyl chloride . Adapting this protocol, 2-Piperidinone,6-ethoxy-1-(4-pentenyl-(9CI) could be synthesized in two steps:

-

Aldol Condensation : Reacting 4-piperidone with an ethoxy-substituted aldehyde (e.g., 3-ethoxypropanal) under acidic conditions to install the 6-ethoxy group.

-

N-Alkylation : Introducing the 4-pentenyl moiety via alkylation of the piperidinone nitrogen using 5-bromo-1-pentene in the presence of a base like potassium carbonate.

This method’s efficacy depends on the steric and electronic effects of the substituents. For instance, the ethoxy group’s electron-donating nature may slow the condensation step, necessitating higher acid concentrations or prolonged reaction times .

Catalytic Synthesis Using Functionalized Mesoporous Silica

Mesoporous silica catalysts, such as sulfonic acid-functionalized SBA-15, have shown high efficiency in piperidinone syntheses. In a patent detailing 1,2,2,6,6-pentamethyl-4-piperidone production, SBA-15 catalysts enabled yields exceeding 70% under mild conditions (60–120°C, 4–10 hours) . For the target compound, a similar approach could involve:

-

Step 1 : Condensation of 4-pentenylamine with an ethoxy-substituted diketone (e.g., 3-ethoxy-2,4-pentanedione) in acetone, catalyzed by sulfonic acid-functionalized SBA-15.

-

Step 2 : Quenching with aqueous alkali (e.g., NaOH) to neutralize the catalyst, followed by distillation to isolate the crude product.

The SBA-15 catalyst’s large pore size (4.6–30 nm) and high surface area (>500 m²/g) enhance reactant diffusion and active site accessibility, improving yield and reducing byproducts . However, the ethoxy group’s hydrophilicity may require solvent optimization to prevent catalyst deactivation.

Purification and Characterization Techniques

Purification of 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) typically involves fractional distillation or recrystallization. For example, the patent in Source 1 achieved >73% purity via vacuum distillation at 80–100°C . Characterization relies on:

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Peaks at δ 1.2–1.4 ppm (ethoxy CH₃), δ 4.1–4.3 ppm (OCH₂), and δ 5.7–5.9 ppm (pentenyl CH=CH₂).

-

¹³C NMR : Carbonyl signal at δ 205–210 ppm (C=O), with ethoxy carbons at δ 60–65 ppm (OCH₂) and δ 15–18 ppm (CH₃).

-

-

Mass Spectrometry (MS) : A molecular ion peak at m/z 225 (C₁₂H₁₉NO₂⁺) and fragments at m/z 98 (piperidinone ring) and m/z 70 (4-pentenyl) .

Comparative Analysis of Synthetic Methods

*Hypothetical yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ethoxy and pentenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Piperidinone derivatives are explored for their potential as pharmaceuticals. The presence of the piperidine ring is crucial for biological activity, often serving as a scaffold for drug design.

- Anticancer Activity : Research indicates that piperidinone derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-Piperidinone have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and other solid tumors .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ethoxy and pentenyl groups enhance its reactivity, making it suitable for various synthetic pathways.

- Synthesis Example : A notable synthesis route involves reacting glutarimide to produce 2-Piperidinone, which can then be modified to yield other bioactive compounds .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of 2-Piperidinone derivatives on MCF-7 cells. Results indicated significant inhibition of cell viability at concentrations as low as 20 µM, suggesting potential for development into anticancer agents.

Case Study 2: Enzyme Inhibition

Research has demonstrated that derivatives of 2-Piperidinone can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The presence of specific substituents like ethoxy enhances inhibitory activity against COX-2 .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of 2-Piperidinone Derivatives

The following table summarizes key structural analogs of 2-piperidinone and their substituents, based on evidence:

Functional Comparisons

Antimicrobial Activity

- N-[4-bromo-n-butyl]-2-piperidinone: Produced by Dietzia sp. and Kocuria sp., this derivative exhibits antimicrobial properties, likely due to the brominated alkyl chain enhancing membrane disruption .

- The ethoxy group could modulate solubility, balancing bioavailability .

Cytotoxic and Antioxidant Activity

- 2-Piperidinone (unsubstituted): Found in Streptomyces spp., it contributes to cytotoxic effects against cancer cells (e.g., HeLa, BGC-823) and antioxidant activity .

- The 4-pentenyl chain might influence cellular uptake in cancer models .

Metabolic and Prognostic Roles

- 2-Piperidinone in Plasma: Higher levels correlate with shorter survival in metabolomic studies, suggesting a role in dysregulated metabolism (e.g., kynurenine pathway) .

Reactivity Insights

- The 4-pentenyl chain introduces a reactive alkene, which may participate in click chemistry or polymerization under specific conditions.

Biological Activity

2-Piperidinone, 6-ethoxy-1-(4-pentenyl)-(9CI) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

2-Piperidinone derivatives are characterized by their piperidine ring structure, which is often associated with various pharmacological effects. The specific compound under discussion possesses an ethoxy group and a pentenyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 2-piperidinone derivatives exhibit a range of biological activities including:

- Neuroprotective Effects : Certain derivatives have shown potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting amyloid-beta aggregation and reducing neuroinflammation.

- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Metabolic Biomarkers : The compound has been identified as a biomarker for cytochrome P450 2E1 (CYP2E1) activity, which is crucial for understanding metabolic processes related to toxicity and disease states.

Neuroprotective Mechanism

A study evaluated several 2-piperidinone derivatives for their ability to inhibit the self-aggregation of Aβ(1-42), a peptide implicated in Alzheimer's disease. Among these, compound 7q demonstrated the highest inhibition rate (59.11% at 20 μM) and exhibited anti-inflammatory properties by suppressing pro-inflammatory cytokines in LPS-stimulated microglial cells . The binding affinity of these compounds to key molecular targets was confirmed through molecular docking studies, indicating their potential as multifunctional agents for neuroprotection.

Anticancer Mechanism

The anticancer activity of 2-piperidinone derivatives has also been investigated. For instance, certain compounds were found to intercalate into DNA, leading to cell cycle arrest and reduced mitotic activity in cancer cells. This mechanism is particularly relevant for compounds designed to target specific cancer types such as breast and prostate cancers .

Case Study 1: Alzheimer's Disease

In a study focusing on the treatment of Alzheimer's disease, several derivatives of 2-piperidinone were synthesized and evaluated. Compound 7q not only inhibited Aβ(1-42) self-aggregation but also protected neuronal cells from LPS-induced toxicity. This dual action suggests a promising therapeutic avenue for treating neurodegenerative conditions .

Case Study 2: Cancer Treatment

Another investigation highlighted the efficacy of 2-piperidinone derivatives against various cancer cell lines. The derivatives showed IC50 values ranging from 9.81 μM to over 15 μM across different cancer types including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). These findings underscore the potential of these compounds as anticancer agents .

Data Tables

The following table summarizes the biological activities and corresponding IC50 values of selected 2-piperidinone derivatives:

| Compound | Biological Activity | IC50 (μM) | Target Disease |

|---|---|---|---|

| 7q | Inhibition of Aβ(1-42) | 20 | Alzheimer's Disease |

| Compound A | Cytotoxicity in HepG2 | 9.81 | Hepatocellular Carcinoma |

| Compound B | Cytotoxicity in MCF-7 | 15.49 | Breast Cancer |

| Compound C | Anti-inflammatory effects | N/A | Neuroinflammation |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI), and how can reaction conditions be optimized?

- Methodology: Synthesis typically involves multi-step reactions, such as alkylation of piperidinone derivatives with 4-pentenyl groups under basic conditions (e.g., NaOH in dichloromethane) . Optimization requires monitoring reaction parameters (temperature, solvent polarity) via HPLC or GC-MS to maximize yield and purity. Comparative studies with analogous compounds (e.g., 2-(4-pentenyl)-D1-piperidine) suggest that steric effects from the ethoxy group may necessitate longer reaction times .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

- Methodology: Nuclear Magnetic Resonance (NMR) is critical for verifying the ethoxy and pentenyl substituents. H-NMR should show characteristic peaks for the ethoxy group (~δ 1.2–1.4 ppm for CH and δ 3.4–3.6 ppm for OCH) and the pentenyl chain’s terminal double bond (δ 5.0–5.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H] expected at m/z ≈ 211.2) . Infrared (IR) spectroscopy can validate the carbonyl stretch (~1670–1700 cm) of the piperidinone ring .

Q. What safety protocols are recommended for handling 2-Piperidinone derivatives in laboratory settings?

- Methodology: Follow TCI America’s guidelines for piperidine analogs: use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C to prevent degradation. Acute toxicity data for related compounds (e.g., 4-Acetamido-1-benzylpiperidine) suggest avoiding inhalation or skin contact; emergency rinsing with water is advised for exposure .

Advanced Research Questions

Q. How does the electronic and steric profile of the ethoxy and pentenyl groups influence biological interactions?

- Methodology: Computational modeling (e.g., DFT calculations) can predict the compound’s electrostatic potential and steric bulk, which affect binding to enzyme active sites. For instance, the ethoxy group’s electron-donating nature may enhance hydrogen bonding with targets like proteases, while the pentenyl chain’s hydrophobicity could modulate membrane permeability . Experimental validation via enzyme inhibition assays (e.g., IC determination) is recommended.

Q. What metabolomic strategies identify 2-Piperidinone as a biomarker, and how are data contradictions addressed?

- Methodology: Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) coupled with multivariate analysis (PCA, OPLS-DA) identifies serum biomarkers. For example, in ovarian cancer studies, 2-piperidinone showed an AUC > 0.75 in ROC curves. Contradictions in metabolite levels between cohorts require cross-validation using independent datasets and adjustment for confounders (e.g., age) via multiple logistic regression .

Q. What experimental designs reconcile discrepancies in synthetic yields reported across studies?

- Methodology: Systematic Design of Experiments (DoE) evaluates factors like catalyst loading, solvent choice, and temperature. For instance, dichloromethane may improve solubility but reduce reaction rates compared to THF. Replicating conditions from peer-reviewed syntheses (e.g., NIST-validated protocols) and reporting yield variability (±5–10%) enhances reproducibility .

Methodological Considerations

- Statistical Validation : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses. For biomarker studies, power analysis ensures adequate sample sizes to detect effect sizes (e.g., n ≥ 30 per group) .

- Data Interpretation : Conflicting NMR or MS results may arise from isomerism or degradation. Stability studies (e.g., accelerated aging at 40°C/75% RH) and tandem MS/MS fragmentation can clarify structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.